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Compound of Interest

4-Bromo-5-fluoro-2-
Compound Name:
methylbenzonitrile

cat. No.: B1289871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). Due to the limited
availability of public domain spectral data for this specific compound, this document outlines
the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents tables summarizing
the expected spectral characteristics based on the analysis of structurally similar compounds.
This guide is intended to be a valuable resource for researchers in the fields of medicinal
chemistry, organic synthesis, and drug development who are working with or synthesizing this

molecule.
Compound Information
Property Value
IUPAC Name 4-Bromo-5-fluoro-2-methylbenzonitrile
CAS Number 916792-15-9
Molecular Formula CsHsBrFN
Molecular Weight 214.03 g/mol

Chemical Structure
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Spectral Data (Predicted)

Note: Experimental spectral data for 4-Bromo-5-fluoro-2-methylbenzonitrile is not readily
available in public databases. The following tables provide predicted data based on the
analysis of similar substituted benzonitrile compounds. These predictions are for reference
purposes only and should be confirmed by experimental data.

'H NMR (Proton NMR) Spectroscopy

Solvent: CDCIs Frequency: 400 MHz

Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
~76-7.8 d ~8-10 1H Ar-H
~73-75 d ~6-8 1H Ar-H
~24-26 S - 3H -CHs

3C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm Assignment
~ 160 - 165 (d, 1JCF) C-F

~135- 140 Ar-C

~130- 135 Ar-C
~120-125 C-Br
~115-120 Ar-C
~115-120 CN

~ 110 - 115 (d, 2JCF) Ar-C
~20-25 -CHs
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IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm~?) Intensity Assignment

~ 2220 - 2240 Strong, Sharp C=N stretch

~ 3000 - 3100 Medium Ar C-H stretch

~ 2850 - 2950 Medium Aliphatic C-H stretch

~ 1550 - 1600 Medium to Strong C=C stretch (aromatic)
~ 1200 - 1300 Strong C-F stretch

~1000 - 1100 Strong C-Br stretch

Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak,

213/215 ~100/~98 showing bromine isotope
pattern)

198/200 Variable [M-CHs]*

134 Variable [M-Br]*

107 Variable [M-Br-CNJ*

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 10-20 mg of 4-Bromo-5-fluoro-2-methylbenzonitrile is
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz NMR spectrometer.

* 1H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence with a
spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. A total of 16 scans are typically averaged.

e 13C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse
seguence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a
relaxation delay of 2 seconds. A sufficient number of scans (typically >1024) are averaged to
achieve an adequate signal-to-noise ratio.

» Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for *H and the
residual CDCls signal at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of 4-Bromo-5-fluoro-2-methylbenzonitrile (1-2 mg) is
finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate
mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the empty sample compartment is first collected.
The KBr pellet containing the sample is then placed in the sample holder, and the spectrum
is recorded over the range of 4000-400 cm~1. Typically, 32 scans are co-added at a
resolution of 4 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1289871?utm_src=pdf-body
https://www.benchchem.com/product/b1289871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or by gas chromatography (if the compound is sufficiently volatile and
thermally stable).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a
guadrupole or time-of-flight (TOF) mass analyzer is used.

lonization: The sample is vaporized and bombarded with a beam of 70 eV electrons to
induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each
ion detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 4-Bromo-5-fluoro-2-methylbenzonitrile.
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Synthesis & Purification

Synthesis of
4-Bromo-5-fluoro-2-methylbenzonitrile

'

Purification
(e.g., Crystallization, Chromatography)

Spectrosco voic Analysis

Sample Preparation

NMR Spectroscopy

(*H, 13C) IR Spectroscopy

Data Interpretation

Spectral Data
Analysis & Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-5-fluoro-2-
methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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